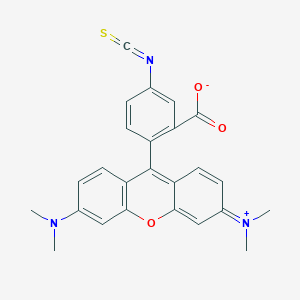

Tetramethylrhodamine-5-isothiocyanate

Descripción

Tetramethylrhodamine-5-isothiocyanate (TRITC) is a fluorescent dye widely used in biochemical and biomedical research for labeling proteins, peptides, and nanoparticles. Its chemical formula is C₂₅H₂₁N₃O₃S, with a molecular weight of 443.52 g/mol . TRITC belongs to the rhodamine family, characterized by its red-orange fluorescence (emission ~570–580 nm) and high quantum yield, making it ideal for fluorescence microscopy, flow cytometry, and in vivo imaging .

Propiedades

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSMFQNTEUNRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376366 | |

| Record name | Tetramethylrhodamine-5-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80724-19-2 | |

| Record name | Tetramethylrhodamine-5-isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylrhodamine-5-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLRHODAMINE-5-ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KPL5N6L6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Conditions

5-TRITC conjugates with primary amines (e.g., lysine residues in proteins) in pH 8.5–9.5 buffers such as bicarbonate or HEPES. A typical protocol involves:

Purification of Conjugates

Unreacted dye is removed via gel filtration chromatography (e.g., Sephadex G-25) or dialysis against phosphate-buffered saline (PBS). The degree of labeling (DOL) is calculated using the formula:

where is the molar extinction coefficient of the protein, and is the correction factor for 5-TRITC absorbance at 280 nm. Optimal DOL ranges from 3–6 to avoid fluorescence quenching.

Comparative Analysis of Isomer-Specific Properties

5-TRITC (G isomer) is distinct from its 6-position isomer (6-TRITC) in spectral properties and conjugation efficiency:

| Property | 5-TRITC | 6-TRITC |

|---|---|---|

| Excitation (nm) | 555 | 544 |

| Emission (nm) | 580 | 570 |

| Extinction coefficient | 90,000 cm⁻¹M⁻¹ | 100,000 cm⁻¹M⁻¹ |

| Amine reactivity | Higher | Moderate |

Applications in Biomedical Research

5-TRITC is utilized in:

-

Flow cytometry : Labeling antibodies for cell surface marker detection.

-

FRET assays : Paired with fluorescein derivatives for proximity-based signaling.

A 2025 study highlighted its use in synthesizing tumor-targeting antibody-drug conjugates, achieving 85% cell uptake efficiency in HeLa cells .

Análisis De Reacciones Químicas

Tetramethylrhodamine-5-isothiocyanate primarily undergoes nucleophilic substitution reactions due to the presence of the reactive isothiocyanate group. It reacts with nucleophilic substituents such as amino, hydroxyl, and thiol groups in biomolecules, forming stable thiourea linkages . This reactivity makes it suitable for conjugation with proteins, peptides, and other biomolecules. The compound is also known to react with water and hydroxide ions, which can lead to its instability in aqueous solutions .

Aplicaciones Científicas De Investigación

Immunofluorescence Staining

One of the most significant applications of 5-TRITC is in immunofluorescence staining. It has been effectively utilized for the rapid diagnosis of acute promyelocytic leukemia (APL). A study demonstrated that using 5-TRITC-labeled anti-PML antibodies allowed for quick identification of PML-RARA fusion proteins in patient samples, providing results in under two hours .

Diagnostic Performance in Renal Amyloidosis

Recent research evaluated the diagnostic performance of fluorescence microscopy using a 5-TRITC filter for identifying renal amyloidosis. The study reported a sensitivity of 100% and specificity of 97.64%, indicating that 5-TRITC is highly effective for diagnosing this condition .

Flow Cytometry

5-TRITC is also employed in flow cytometry to analyze cell populations. It labels various cell types, allowing researchers to study aggregation behaviors and cellular interactions. For instance, TRITC-labeled slime mold cells have been used to investigate their aggregation dynamics .

Case Studies

Bioconjugation Techniques

5-TRITC's reactive isothiocyanate group allows it to form stable conjugates with amine-containing biomolecules, including proteins and nucleic acids. This property is exploited in various assays and hybridization techniques:

- Protein Labeling: Used to create fluorescently labeled antibodies for immunoassays.

- Nucleic Acid Labeling: Facilitates hybridization studies by labeling oligonucleotides for in situ hybridization .

Conclusion and Future Directions

Tetramethylrhodamine-5-isothiocyanate stands out as a powerful tool in biological research due to its versatility and effectiveness in various applications, particularly in diagnostics and imaging techniques. As research continues to evolve, further innovations utilizing 5-TRITC may enhance its applications in other fields such as drug delivery systems and advanced imaging modalities.

Mecanismo De Acción

The mechanism of action of tetramethylrhodamine-5-isothiocyanate involves its ability to form covalent bonds with nucleophilic groups in biomolecules. This conjugation results in the formation of fluorescent bioconjugates that can be detected and analyzed using fluorescence-based techniques . The compound’s fluorescence properties are utilized to track and visualize molecular interactions, cellular processes, and other biological phenomena .

Comparación Con Compuestos Similares

Key Properties:

- CAS Numbers : Two primary isomers exist:

- Structural Features : The isothiocyanate (-N=C=S) group reacts with primary amines (e.g., lysine residues) to form stable thiourea bonds .

- Solubility: Soluble in water and organic solvents (e.g., DMSO, methanol) .

- Storage : Stable at -20°C in the dark ; prolonged exposure to light or moisture degrades performance .

Comparison with Similar Compounds

TRITC is compared below with structurally and functionally related fluorophores, including 6-TRITC , FITC , TAMRA , and Rhodamine B isothiocyanate (RBITC) .

Structural and Chemical Comparison

Table 1: Chemical Properties of TRITC and Analogues

| Compound | CAS Number | Reactive Group | Target Sites | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 5-TRITC | 80724-19-2 | Isothiocyanate | Primary amines | 443.52 |

| 6-TRITC | 80724-20-5 | Isothiocyanate | Primary amines | 443.52 |

| FITC | 3326-32-7 | Isothiocyanate | Primary amines | 389.38 |

| 5-TAMRA | 91809-66-4 | Succinimidyl ester | Primary amines | 443.46 |

| RBITC | 36877-69-7 | Isothiocyanate | Primary amines | 536.11 |

Notes:

- 5-TRITC vs. 6-TRITC : These isomers differ in the position of the isothiocyanate group on the rhodamine core but exhibit nearly identical spectral properties .

- TRITC vs. FITC : FITC (green fluorescence, emission ~517 nm) is smaller and less photostable than TRITC, limiting its use in multiplex assays requiring red emission .

- TRITC vs. TAMRA : TAMRA (carboxytetramethylrhodamine) has a carboxyl group instead of isothiocyanate, requiring different conjugation chemistries .

Fluorescence Properties

Table 2: Spectral Characteristics

| Compound | λex (nm) | λem (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Brightness Relative to FITC |

|---|---|---|---|---|

| 5-TRITC | 544–553 | 570–580 | 100,000 | ~2× |

| 6-TRITC | 544 | 570 | 100,000 | ~2× |

| FITC | 491 | 516 | 73,000 | 1× |

| 5-TAMRA | 544 | 570 | 100,000 | ~2× |

| RBITC | 556 | 576 | 106,000 | ~2.5× |

Notes:

Actividad Biológica

Tetramethylrhodamine-5-isothiocyanate (5(6)-TRITC) is a fluorescent dye widely used in biological research for labeling biomolecules. Its amine-reactive properties allow it to form stable conjugates with proteins, nucleic acids, and other biomolecules, making it an invaluable tool in various applications including immunofluorescence, flow cytometry, and in situ hybridization.

- Molecular Formula : C₁₇H₁₈ClN₃O₂S

- Molecular Weight : 367.86 g/mol

- Excitation/Emission Maxima : Approximately 555 nm / 580 nm

- Isomer Types : 5(6)-TRITC is available in different isomer forms, including G and R isomers, which may exhibit slightly different reactive properties and fluorescence characteristics.

The biological activity of 5(6)-TRITC is primarily attributed to its ability to react with amine groups on proteins and other biomolecules, facilitating the formation of fluorescent conjugates. This property enables researchers to visualize and track biological processes in real-time. The mechanism involves the formation of stable thiourea bonds between the dye and the target molecule, which allows for effective labeling without significant loss of biological activity.

Applications in Biological Research

- Immunostaining :

- Flow Cytometry :

- In Situ Hybridization :

- Cell Tracking :

Study on Mitochondrial Targeting

A significant study explored the use of this compound in mitochondrial targeting therapies. The research indicated that conjugating TRITC with therapeutic agents enhanced their accumulation in mitochondria, leading to improved efficacy against tumor cells. In vivo experiments showed a tumor growth inhibition rate of 75.3% when using TRITC-conjugated compounds compared to controls .

Diagnostic Performance Evaluation

Another study evaluated the diagnostic performance of fluorescence microscopy using TRITC-labeled antibodies. The findings highlighted the dye's effectiveness in enhancing contrast and clarity in imaging cellular structures, which is crucial for accurate diagnosis in clinical settings .

Comparative Table of Applications

Q & A

Q. What are the recommended storage conditions for TRITC to ensure stability in fluorescence-based experiments?

TRITC should be stored in a tightly sealed container at 2–8°C, protected from light and moisture, as exposure to these conditions can degrade its isothiocyanate group and reduce labeling efficiency. Storage in a desiccated environment is critical to prevent hydrolysis .

Q. How should TRITC be handled to minimize experimental variability in cellular imaging?

Use gloves and eye protection (tested under NIOSH/EN166 standards) to avoid contamination. Pre-dissolve TRITC in anhydrous dimethyl sulfoxide (DMSO) to prevent premature hydrolysis. Optimize working concentrations (typically 0.1–10 µM) based on target protein density to avoid nonspecific binding .

Q. What is the fluorescence emission profile of TRITC, and how does it compare to other rhodamine derivatives?

TRITC emits at 571 ± 4 nm (in methanol), making it suitable for red-channel imaging. Unlike fluorescein derivatives (e.g., FITC, λem ~520 nm), TRITC’s longer wavelength reduces autofluorescence in biological samples, improving signal-to-noise ratios in tissues .

Q. What safety precautions are necessary when working with TRITC in laboratory settings?

Avoid inhalation of dust/aerosols and use fume hoods for weighing. In case of skin contact, rinse thoroughly with soap and water. TRITC is incompatible with strong oxidizers; ensure separate storage to prevent hazardous reactions .

Advanced Research Questions

Q. How can researchers optimize TRITC-protein conjugation efficiency while minimizing aggregation?

Maintain a pH of 8.5–9.5 during labeling to enhance amine reactivity. Use a 10:1 molar excess of TRITC to protein and incubate at 4°C for 4–12 hours. Post-conjugation, purify via size-exclusion chromatography to remove unbound dye and aggregates .

Q. What experimental strategies mitigate TRITC’s isomer variability (5- vs. 6-isomers) in quantitative assays?

Chromatographically separate isomers using reverse-phase HPLC with a C18 column. Validate isomer-specific labeling efficiency via mass spectrometry. Note that mixed isomers may introduce batch-to-batch variability in fluorescence intensity .

Q. How does TRITC’s photostability compare to newer fluorophores (e.g., Alexa Fluor 555) under prolonged illumination?

TRITC exhibits moderate photostability but is susceptible to bleaching under high-intensity lasers. For long-term imaging, use antifade reagents (e.g., ProLong Diamond) or switch to silicon-rhodamine derivatives, which offer ~3× greater resistance to photobleaching .

Q. What methods validate TRITC’s specificity in proximity ligation assays (PLA) or mitochondrial targeting?

Include controls with non-targeting isothiocyanate dyes (e.g., FITC) to assess nonspecific binding. For mitochondrial studies, co-stain with MitoTracker Green and quantify colocalization using Pearson’s correlation coefficient (>0.8 indicates robust targeting) .

Q. How can researchers address inconsistencies in TRITC’s reported cytotoxicity across cell lines?

Perform dose-response assays (0.1–50 µM) with viability markers (e.g., MTT). Cell-type-specific differences may arise from lysosomal accumulation; consider shorter incubation times (≤1 hour) or pulse-chase protocols to reduce toxicity .

Q. What disposal protocols comply with regulatory standards for TRITC waste?

Neutralize residual TRITC with 1% sodium hypochlorite before disposal. For large quantities, incinerate in a certified chemical waste facility at >850°C. Document disposal in accordance with EPA and local hazardous waste regulations .

Methodological Considerations Table

Contradictions and Gaps in Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.